N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Scientific Research Applications
Potential in Central Nervous System (CNS) Acting Drugs
The compound's structural features, particularly the presence of heterocycles with heteroatoms such as nitrogen (N), sulphur (S), and oxygen (O), suggest its potential utility in synthesizing compounds with CNS activity. This is attributed to the ability of such functional groups to mimic or interact with biological systems in ways that could modulate CNS functions. The broad spectrum of CNS effects, ranging from depression and euphoria to convulsion, indicates the compound's versatility and potential as a lead molecule for the synthesis of novel CNS acting drugs (S. Saganuwan, 2017).
Role in Antitubercular Activity
Research also highlights the compound's structural backbone's significance in developing antitubercular agents. Derivatives evaluated for their anti-tubercular activity against various strains of Mycobacterium tuberculosis showed considerable efficacy, pointing towards the compound's role in designing new leads for anti-TB compounds. This underscores the importance of such chemical structures in medicinal chemistry, especially in the fight against tuberculosis (M. Asif, 2014).
Antitumor and Anticancer Potential
The compound's relevance extends to antitumor activity, with studies demonstrating its potential in the synthesis of indole derivatives known for their antitumor properties. This suggests the possibility of leveraging such compounds in developing new anticancer drugs, further highlighting the compound's utility in drug discovery processes aimed at combating various forms of cancer (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Hepatic Protection
Indole derivatives, including those structurally related to the compound , have shown significant protective effects against chronic liver injuries. These findings are particularly relevant in the context of developing phytochemicals with anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection. The pleiotropic mechanism of action of such compounds opens new avenues for therapeutic intervention in liver diseases (Si-Qi Wang, Li-Sha Cheng, Yun Liu, Ji‐yao Wang, Wei Jiang, 2016).
Mechanism of Action
Target of Action
The compound, also known as N-[4-(2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}ethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, is a complex molecule with multiple functional groupsIt contains an indole moiety , which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been reported to possess a wide range of therapeutic properties and play a main role in cell biology .
Mode of Action
The presence of the indole moiety suggests that it might interact with biological targets in a manner similar to other indole-containing compounds . Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the presence of the indole moiety, it can be inferred that the compound may influence pathways where indole and its derivatives are known to play a role .
Pharmacokinetics
The presence of the indole moiety suggests that it might have similar pharmacokinetic properties to other indole-containing compounds .
Result of Action
Indole derivatives are known to have various biologically vital properties, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXSZGEBJHAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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